N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide is a unique and complex organic compound. This molecule's structure consists of a triazine ring fused with a benzene ring, which is further substituted with a fluorine atom, and has additional functional groups including an isopropylphenoxy and acetamide group. Its synthesis, reactivity, and applications span a wide range of scientific fields, making it a topic of interest for many researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide typically involves multiple steps starting from commercially available precursors. A common synthetic route begins with the formation of the 6-fluoro-4-oxo-1,2,3-benzotriazine moiety through cyclization reactions, followed by alkylation to introduce the ethyl linker, and subsequently coupling with the 4-isopropylphenoxyacetic acid derivative.
Industrial Production Methods
Industrial production often adapts these synthetic routes for large-scale operations, incorporating optimization strategies such as the use of more efficient catalysts, optimized reaction conditions (temperature, pressure, solvent), and cost-effective starting materials. Continuous flow reactors may also be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide undergoes a variety of reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Selective reduction can be used to alter the oxidation state of the fluorinated triazine ring.
Substitution: The aromatic and triazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents include oxidizing agents like KMnO₄ or H₂O₂ for oxidation, reducing agents such as NaBH₄ or LiAlH₄ for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvents are optimized based on the desired transformation.
Major Products
Products from these reactions vary depending on the specific conditions and reagents used, but can include modified triazine derivatives, phenoxyacetic acid derivatives, and various substituted analogs.
Scientific Research Applications
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide has diverse applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the context of anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural attributes.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets and pathways. For example, its fluorinated triazine moiety might inhibit certain enzymes by mimicking natural substrates, thereby blocking their activity. Additionally, the phenoxyacetic acid derivative could engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
6-fluoro-1,2,3-benzotriazine derivatives
4-isopropylphenoxyacetic acid derivatives
Other N-substituted triazines
Each of these compounds has distinct characteristics that make them suitable for various applications, but the unique structural features of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide enable specialized uses in both research and industry.
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-13(2)14-3-6-16(7-4-14)28-12-19(26)22-9-10-25-20(27)17-11-15(21)5-8-18(17)23-24-25/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTCBROSPQJZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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